methyl3-(2-aminoacetamido)propanoatehydrochloride
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Overview
Description
methyl3-(2-aminoacetamido)propanoatehydrochloride is a chemical compound with a variety of applications in scientific research. It is known for its unique structure, which includes an aminoacetyl group and a propanoate ester, making it a valuable compound in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl3-(2-aminoacetamido)propanoatehydrochloride typically involves the reaction of methyl 3-aminopropanoate with 2-aminoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and cost-effectiveness. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
methyl3-(2-aminoacetamido)propanoatehydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
methyl3-(2-aminoacetamido)propanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of methyl3-(2-aminoacetamido)propanoatehydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s aminoacetyl group is crucial for its binding affinity and specificity towards target proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
- Methyl 3-[(2-furylmethyl)amino]propanoate
- Methyl 3-[(4-aminobenzoyl)amino]propanoate
Uniqueness
methyl3-(2-aminoacetamido)propanoatehydrochloride stands out due to its unique aminoacetyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where specificity and reactivity are crucial .
Biological Activity
Methyl 3-(2-aminoacetamido)propanoate hydrochloride is a compound of interest in biomedical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies that illustrate its efficacy.
Chemical Structure and Properties
Methyl 3-(2-aminoacetamido)propanoate hydrochloride is an amino acid derivative with the following chemical structure:
- Chemical Formula : C₅H₁₁ClN₂O₃
- Molecular Weight : 180.61 g/mol
This compound features a methyl ester group and an aminoacetamido moiety, which are critical for its biological interactions.
The biological activity of methyl 3-(2-aminoacetamido)propanoate hydrochloride can be attributed to several mechanisms:
- Inhibition of Histone Deacetylases (HDACs) :
- Antiproliferative Effects :
- Immune Modulation :
In Vitro Studies
In vitro assays have demonstrated that methyl 3-(2-aminoacetamido)propanoate hydrochloride exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:
These values indicate a potent effect on cell viability, suggesting that the compound could be a candidate for further development as an anticancer agent.
Case Studies
-
Case Study: Anticancer Activity :
A study involving the administration of methyl 3-(2-aminoacetamido)propanoate hydrochloride in a xenograft model demonstrated a significant reduction in tumor size compared to control groups. The mechanism was linked to the induction of apoptosis via upregulation of pro-apoptotic markers . -
Case Study: Immune Response Enhancement :
Another investigation assessed the compound's ability to enhance TLR-mediated immune responses in murine models. Results indicated that co-administration with non-immunogenic antigens significantly boosted antibody production, highlighting its potential as an adjuvant in vaccine formulations .
Properties
IUPAC Name |
methyl 3-[(2-aminoacetyl)amino]propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c1-11-6(10)2-3-8-5(9)4-7;/h2-4,7H2,1H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXWRPKMAAUCOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.